

Purpactin A Administration in Cell Culture Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *Purpactin A*

Cat. No.: *B1200723*

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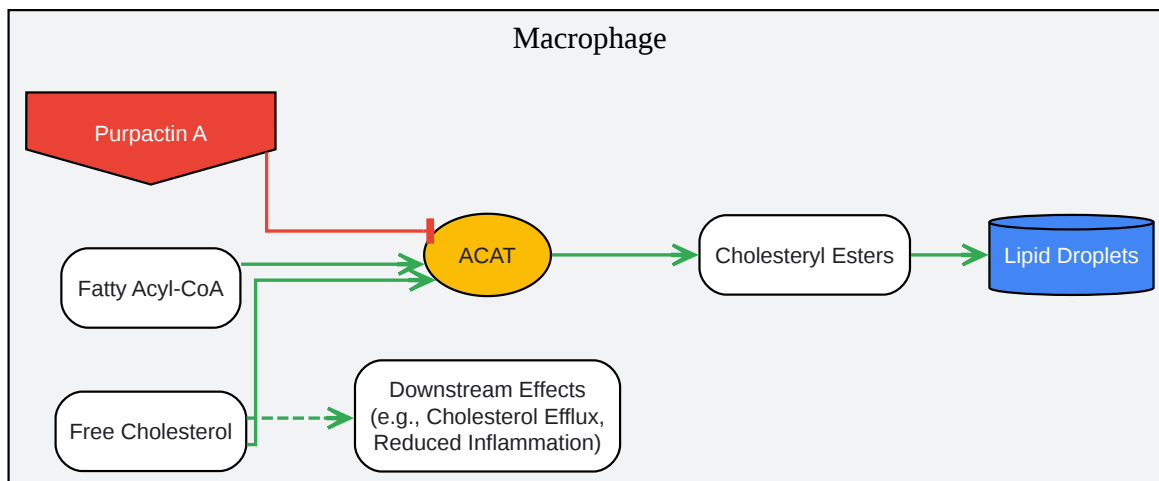
For Researchers, Scientists, and Drug Development Professionals

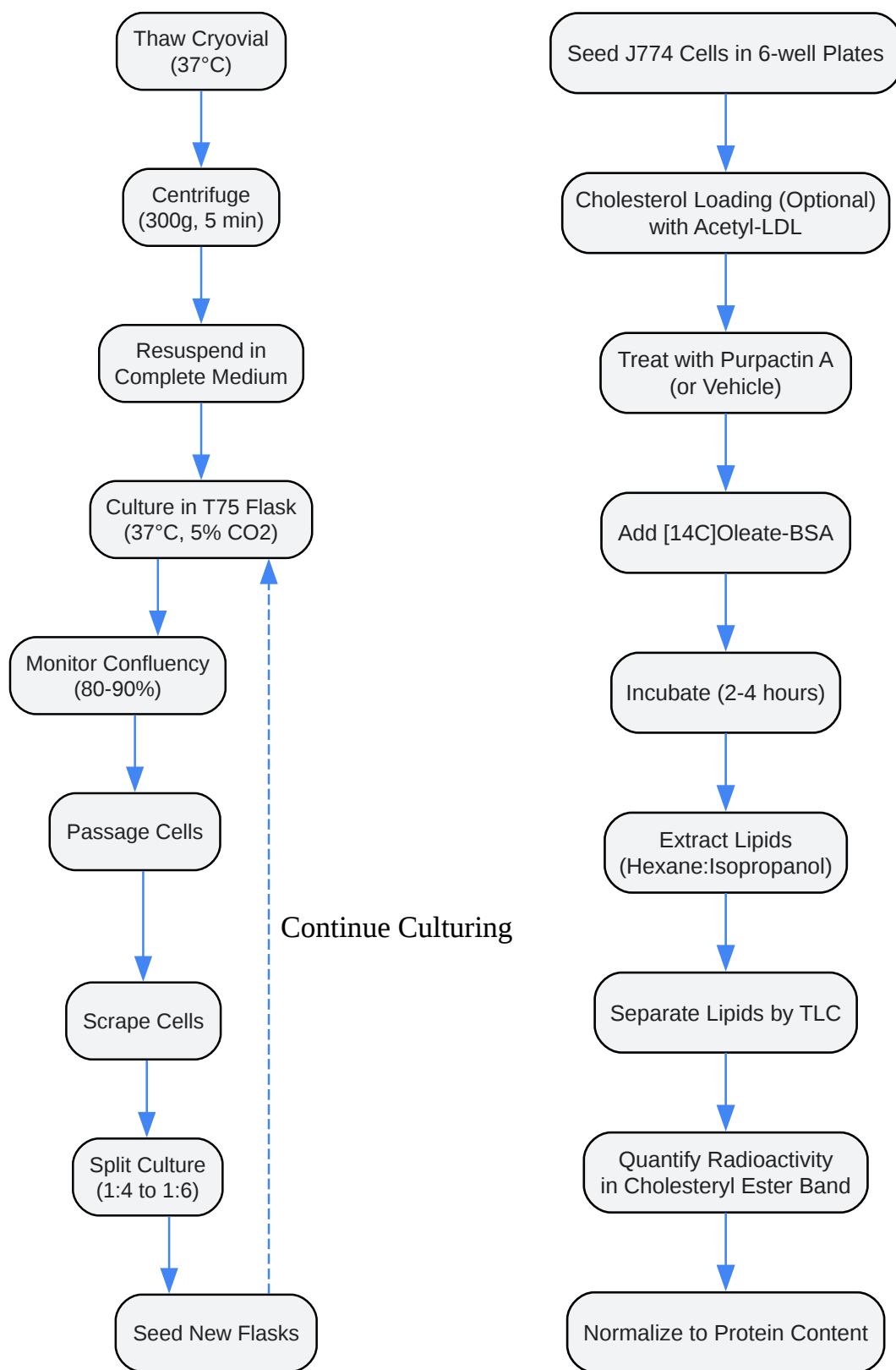
Introduction

Purpactin A, a metabolite produced by *Penicillium purpurogenum*, is a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] Inhibition of ACAT is a key area of investigation for therapeutic strategies aimed at modulating cellular cholesterol homeostasis and has implications in various diseases, including atherosclerosis and certain cancers. In macrophage foam cells, which are characteristic of atherosclerotic lesions, ACAT1 is the primary isoenzyme responsible for the accumulation of cholesteryl esters.[3][5][6] This document provides detailed application notes and protocols for the administration of **Purpactin A** in cell culture experiments, with a focus on the J774 macrophage cell line, a common model for studying cholesterol metabolism.

Mechanism of Action

Purpactin A exerts its biological effects primarily through the inhibition of ACAT. By blocking this enzyme, **Purpactin A** prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can have several downstream consequences, including the activation of cholesterol efflux pathways and modulation of inflammatory responses.[5][7]





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